Cas no 946372-39-0 (N-(4-nitrophenyl)-2-(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanylacetamide)

N-(4-nitrophenyl)-2-(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanylacetamide is a synthetic organic compound featuring a hexahydroquinazolinone core linked to a 4-nitrophenyl group via a sulfanylacetamide bridge. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the nitro group and the thioether linkage may enhance reactivity, making it suitable for further functionalization. Its hexahydroquinazolinone moiety could contribute to binding affinity in enzyme inhibition studies. The compound's well-defined structure allows for precise modifications, supporting research in drug discovery and heterocyclic chemistry applications. Careful handling is advised due to the nitro substituent's potential sensitivity.
N-(4-nitrophenyl)-2-(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanylacetamide structure
946372-39-0 structure
Product name:N-(4-nitrophenyl)-2-(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanylacetamide
CAS No:946372-39-0
MF:C16H16N4O4S
MW:360.387641906738
CID:5504146
PubChem ID:7185524

N-(4-nitrophenyl)-2-(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetamide
    • N-(4-nitrophenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
    • F2684-0092
    • AKOS002062098
    • N-(4-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
    • 946372-39-0
    • N-(4-nitrophenyl)-2-(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanylacetamide
    • Inchi: 1S/C16H16N4O4S/c21-14(17-10-5-7-11(8-6-10)20(23)24)9-25-15-12-3-1-2-4-13(12)18-16(22)19-15/h5-8H,1-4,9H2,(H,17,21)(H,18,19,22)
    • InChI Key: ZTGRAFILSQNHLQ-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC(=CC=1)[N+](=O)[O-])=O)C1C2=C(CCCC2)NC(N=1)=O

Computed Properties

  • Exact Mass: 360.08922618g/mol
  • Monoisotopic Mass: 360.08922618g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 633
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 142Ų

N-(4-nitrophenyl)-2-(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2684-0092-2mg
N-(4-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
946372-39-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2684-0092-2μmol
N-(4-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
946372-39-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2684-0092-1mg
N-(4-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
946372-39-0 90%+
1mg
$54.0 2023-05-16

Additional information on N-(4-nitrophenyl)-2-(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanylacetamide

Introduction to N-(4-nitrophenyl)-2-(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanylacetamide (CAS No. 946372-39-0)

N-(4-nitrophenyl)-2-(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanylacetamide is a sophisticated organic compound characterized by its intricate molecular structure. This compound, identified by the CAS number 946372-39-0, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug development. The molecular framework of this compound incorporates several key functional groups that contribute to its unique chemical properties and biological activities.

The core structure of N-(4-nitrophenyl)-2-(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanylacetamide revolves around a hexahydroquinazoline scaffold. This scaffold is a derivative of quinazoline, a heterocyclic compound that has been extensively studied for its pharmacological properties. Quinazoline derivatives are known for their role in various therapeutic areas, including anticancer and antiviral treatments. The hexahydroquinazoline modification introduces additional stability and flexibility to the molecule, enhancing its suitability for further chemical modifications and biological evaluations.

One of the most striking features of this compound is the presence of a 4-nitrophenyl group attached to the sulfanylacetamide moiety. The nitro group is a well-known pharmacophore that can influence the electronic properties and reactivity of the molecule. In pharmaceutical chemistry, nitroaromatic compounds are often explored for their ability to interact with biological targets in novel ways. The combination of the nitro group with the sulfanylacetamide functionality creates a molecule with potential dual functionality, which could be exploited in the design of new drugs.

The sulfanylacetamide moiety itself is another critical component of this compound. Sulfanyl groups are frequently incorporated into drug molecules due to their ability to enhance binding affinity and metabolic stability. Acetamide derivatives are also common in pharmaceuticals, often serving as key pharmacophores in bioactive molecules. The presence of both these functional groups suggests that N-(4-nitrophenyl)-2-(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanylacetamide may exhibit interesting biological properties.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By leveraging techniques such as molecular docking and quantum mechanical calculations, scientists can gain insights into how a compound might interact with biological targets. In the case of N-(4-nitrophenyl)-2-(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanylacetamide, these methods have been used to explore its potential as an inhibitor of various enzymes and receptors implicated in diseases such as cancer and inflammation.

The hexahydroquinazoline core of this compound is particularly interesting from a structural perspective. This scaffold can be modified in numerous ways to fine-tune its biological activity. For instance, substituents can be introduced at different positions on the ring to alter its electronic properties or to enhance interactions with specific biological targets. The sulfanylacetamide group provides a site for further derivatization, allowing chemists to create libraries of related compounds for high-throughput screening.

In vitro studies have begun to reveal the potential therapeutic applications of N-(4-nitrophenyl)-2-(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanylacetamide. Initial experiments have shown that this compound exhibits inhibitory activity against certain enzymes involved in cancer cell proliferation. The mechanism by which it exerts this effect appears to involve interference with key signaling pathways that regulate cell growth and division. These findings are particularly promising given the ongoing efforts to develop more effective anticancer agents.

Furthermore,the nitro group in this molecule may play a role in its bioactivity by influencing redox processes within cells. Nitroaromatic compounds are known to undergo reduction reactions that can generate reactive intermediates capable of modulating cellular signaling. This property could be exploited to develop prodrugs that release active species inside target cells under specific conditions.

The synthesis of N-(4-nitrophenyl)-2-(2-oxo-1,2,5,6,7,8-hexahydroquinazolin 4 yl) sulfanyl acet amide is a complex process that requires careful optimization to ensure high yield and purity。 Traditional synthetic routes involve multi-step reactions, including condensation, cyclization, and functional group transformations。 Advances in synthetic methodology have enabled more efficient preparation methods, such as catalytic processes that minimize waste and improve scalability。

The development of new synthetic strategies has been instrumental in facilitating research on this compound。 For example, transition metal-catalyzed reactions have been employed to introduce specific functional groups with high precision。 These methods not only enhance efficiency but also allow for greater control over stereochemistry, which is crucial for biological activity。

As research continues, it is expected that more derivatives of N-(4-nitrophenyl)-2-(2 oxo 1 25678 hexahydroquin azolin 4 yl) sulfanyl acet amide will be explored。 By systematically modifying different parts of the molecule, scientists can identify structural features that optimize biological activity while minimizing toxicity。 This approach aligns with current trends in drug discovery, where personalized medicine and targeted therapies are becoming increasingly important。

The growing interest in quinazoline derivatives as pharmacological agents underscores their versatility and potential。 With ongoing studies investigating their applications in various therapeutic areas, compounds like N-(4-nitrophenyl)- 2 ( 20 x o 12 ,5 ,6 ,7 ,8 -hexahydroquin az olin - 4 - yl ) sul fany l acet amide ( CAS No . 94637 239 - 0 ) are poised to make significant contributions to medicinal chemistry . Their unique structural features offer opportunities for innovation , driving forward efforts toward discovering novel treatments for human diseases。

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